molecular formula C15H11BrClN3 B5173438 6-bromo-N-(4-chloro-2-methylphenyl)quinazolin-4-amine

6-bromo-N-(4-chloro-2-methylphenyl)quinazolin-4-amine

Cat. No.: B5173438
M. Wt: 348.62 g/mol
InChI Key: PEGUAVYZNTZLTH-UHFFFAOYSA-N
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Description

6-bromo-N-(4-chloro-2-methylphenyl)quinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-(4-chloro-2-methylphenyl)quinazolin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Amination: The substitution of a hydrogen atom with an amine group.

    Chlorination and Methylation:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

6-bromo-N-(4-chloro-2-methylphenyl)quinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

6-bromo-N-(4-chloro-2-methylphenyl)quinazolin-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-bromo-N-(4-chloro-2-methylphenyl)quinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 6-bromo-N-(4-chlorophenyl)quinazolin-4-amine
  • 6-bromo-N-(2-methylphenyl)quinazolin-4-amine
  • 6-chloro-N-(4-chloro-2-methylphenyl)quinazolin-4-amine

Uniqueness

6-bromo-N-(4-chloro-2-methylphenyl)quinazolin-4-amine is unique due to the specific combination of bromine, chlorine, and methyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

6-bromo-N-(4-chloro-2-methylphenyl)quinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrClN3/c1-9-6-11(17)3-5-13(9)20-15-12-7-10(16)2-4-14(12)18-8-19-15/h2-8H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEGUAVYZNTZLTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC2=NC=NC3=C2C=C(C=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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